![molecular formula C16H27BrN2O B14251514 1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide CAS No. 204320-24-1](/img/structure/B14251514.png)
1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C16H27BrN2O. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields, including catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide typically involves the reaction of 3-pyridinecarboxaldehyde with decylamine, followed by the addition of hydroxylamine to form the oxime. The final step involves quaternization with bromine to yield the desired pyridinium salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of methyl aromatic hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen is commonly used as the oxidant in the presence of this compound as a catalyst.
Substitution: Typical reagents include nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide has several scientific research applications:
Catalysis: It is used as a metal-free catalyst for the selective oxidation of methyl aromatic hydrocarbons.
Organic Synthesis: The compound is employed in various organic synthesis reactions due to its reactivity and stability.
Biological Studies:
Mechanism of Action
The mechanism of action of 1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide primarily involves its role as a catalyst. The pyridinium ring facilitates electron transfer, enhancing the reactivity of the substrate. The oxime group can participate in hydrogen bonding, stabilizing transition states and intermediates during reactions .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-N,N-dimethylaminopyridinium salt: Known for its high catalytic activity in similar oxidation reactions.
N-alkyl pyridinium salts: These compounds share similar catalytic properties and are used in various oxidation and substitution reactions.
Uniqueness
1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is unique due to its specific structure, which combines a long alkyl chain with an oxime group. This combination enhances its lipophilicity and catalytic efficiency compared to other pyridinium salts .
Properties
CAS No. |
204320-24-1 |
|---|---|
Molecular Formula |
C16H27BrN2O |
Molecular Weight |
343.30 g/mol |
IUPAC Name |
N-[(1-decylpyridin-1-ium-3-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C16H26N2O.BrH/c1-2-3-4-5-6-7-8-9-12-18-13-10-11-16(15-18)14-17-19;/h10-11,13-15H,2-9,12H2,1H3;1H |
InChI Key |
YQBWLIRZIRBVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)C=NO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


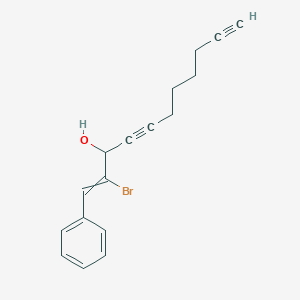
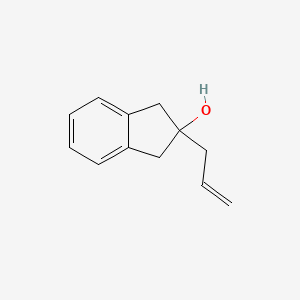
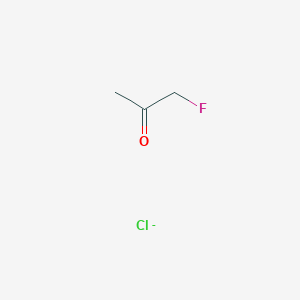
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
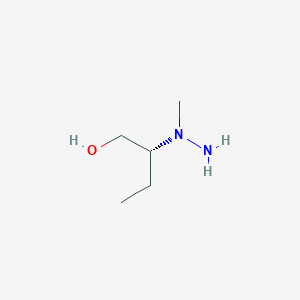
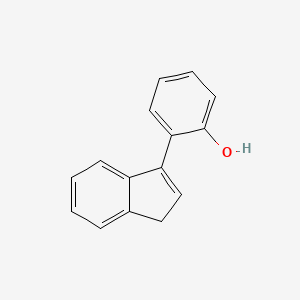

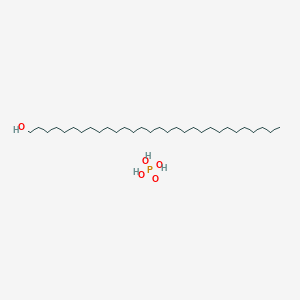
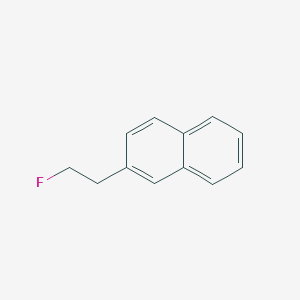
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
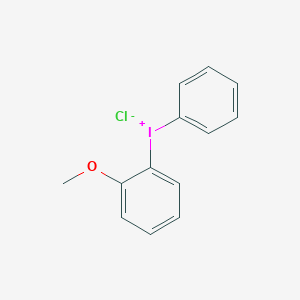

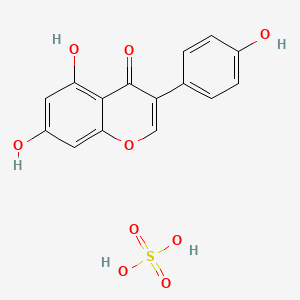
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
